Val-gly
CAS No.: 686-43-1
Cat. No.: VC3729031
Molecular Formula: C7H14N2O3
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 686-43-1 |
---|---|
Molecular Formula | C7H14N2O3 |
Molecular Weight | 174.20 g/mol |
IUPAC Name | 2-[(2-amino-3-methylbutanoyl)amino]acetic acid |
Standard InChI | InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11) |
Standard InChI Key | IOUPEELXVYPCPG-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NCC(=O)O)N |
SMILES | CC(C)C(C(=O)NCC(=O)O)N |
Canonical SMILES | CC(C)C(C(=O)NCC(=O)O)N |
Introduction
Chemical Properties and Structure
Molecular Identification and Basic Properties
Val-Gly is uniquely identified by its CAS Registry Number 686-43-1, which serves as its specific identifier in chemical databases worldwide . The compound has a defined chemical formula of C7H14N2O3 and an average molecular weight of 174.2 g/mol, with a monoisotopic molecular weight of 174.100442319 . The IUPAC name for Val-Gly is 2-[(2S)-2-amino-3-methylbutanamido]acetic acid, while its traditional name is [(2S)-2-amino-3-methylbutanamido]acetic acid .
Val-Gly exhibits properties typical of peptides, including the ability to form hydrogen bonds and participate in various biochemical interactions. It is notably soluble in water, which reflects the polar nature of its constituent amino acids . This water solubility is an important characteristic that influences its biological availability and activity within aqueous environments such as bodily fluids.
Structural Characteristics
The molecular structure can be represented by the following InChI identifier:
InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1
Additionally, in SMILES notation, Val-Gly can be represented as:
CC(C)C@HC(=O)NCC(O)=O
Isomeric Forms
Val-Gly exists in various isomeric forms, with L-Valylglycine being the most biologically relevant. The "L" designation refers to the stereochemistry of the valine component, which is the naturally occurring form in proteins. Alternative forms include D-valylglycine, which has different stereochemistry at the valine residue . These different isomeric forms can exhibit varying biological activities and properties.
Physical and Chemical Properties
The physical and chemical properties of Val-Gly are summarized in the following table:
Biochemical Functions and Metabolism
Biological Roles
Val-Gly, as a dipeptide, participates in various biochemical processes within biological systems. It is involved in protein metabolism, representing an intermediate stage in protein breakdown. The specific biological activities of Val-Gly may include roles in cellular signaling pathways and metabolic processes .
Some dipeptides are known to have physiological or cell-signaling effects, although most are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis . The specific physiological effects of Val-Gly are still being investigated, but its presence in biological systems suggests functional importance beyond being merely a breakdown product.
Metabolic Pathways
The metabolism of Val-Gly is closely linked to the metabolism of its constituent amino acids, valine and glycine. Dietary glycine, which can be derived from the breakdown of Val-Gly, is rapidly converted to serine by the cytosolic SHMT1 (Serine Hydroxymethyltransferase 1). This pathway accounts for almost half of the whole body glycine flux and is a quantitatively major acceptor of methyl groups .
Research tracking the fate of glycine in human metabolism has shown that the glycine nitrogen group is mainly transferred to serine (54%), but also to urea (20%), glutamine/glutamate (15%), alanine (7%), and other amino acids (leucine, isoleucine, valine, ornithine, proline, and methionine) for the remaining extent . This demonstrates that the nitrogen group from glycine participates in multiple transamination reactions via glutamate formation.
Role in Protein Synthesis
Val-Gly, like other dipeptides, can be involved in protein synthesis processes. The presence of specific dipeptides can influence protein folding and stability in certain biological contexts. Additionally, Val-Gly may serve as a source of its constituent amino acids for de novo protein synthesis .
Research Applications
Biochemical Research
Val-Gly is used in various biochemical research applications, particularly in studies investigating protein metabolism, peptide synthesis, and cellular signaling pathways. Its well-defined structure and biological relevance make it a valuable model compound for studying dipeptide properties and functions .
Relation to Other Peptide Research
Research into Val-Gly relates to broader investigations of peptide chemistry and biology. For instance, extended peptide sequences containing Val-Gly units, such as Val-Gly-Gly (a tripeptide), have been studied for their specific properties and potential applications . Similarly, polypeptides like poly(Gly-Val-Gly-Val-Pro) have been synthesized for research into temperature-sensitive materials with potential biomedical applications .
Synthetic approaches to creating larger peptides containing Val-Gly segments have included techniques such as microwave irradiation for peptide bond formation. These methods have enabled the production of high-molecular-weight polypeptides that exhibit properties like lower critical solution temperature (LCST) sensitivity, which is valuable for biomedical applications .
Market Trends and Applications
The market for research-grade peptides like Val-Gly is primarily driven by biochemical research, pharmaceutical development, and educational institutions. The varying price points for similar quantities from different suppliers reflect differences in product quality, purity specifications, and manufacturing processes .
The commercial availability of Val-Gly in various quantities, from milligram to gram scales, indicates its relevance to different types of research applications, from small-scale analytical studies to larger preparative investigations . The price range also suggests that while Val-Gly is a specialty biochemical, it is sufficiently established in research contexts to warrant commercial production at various scales.
Related Compounds and Comparative Analysis
Structural Relatives
Val-Gly is related to several other peptides that contain valine and/or glycine residues. These include:
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Val-Gly-Gly (Valine-Glycine-Glycine) - A tripeptide that extends the Val-Gly structure with an additional glycine residue. It has the chemical formula C9H17N3O4 and CAS number 21835-35-8 .
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Glutamyl-Valyl-Glycine - A tripeptide containing glutamic acid, valine, and glycine with the chemical formula C12H21N3O6 .
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Poly(Gly-Val-Gly-Val-Pro) - A higher molecular weight polypeptide containing repeating units of glycine, valine, and proline .
Comparative Properties
The following table compares key properties of Val-Gly with related peptide compounds:
This comparison illustrates how the addition of amino acid residues increases molecular complexity and may alter functional properties. Each of these compounds has distinct chemical characteristics and potential biological activities based on their unique peptide sequences.
Future Research Directions
Emerging Areas of Investigation
Future research on Val-Gly may focus on several promising areas:
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Metabolomics: Further investigation of Val-Gly as a biomarker in metabolomic studies, potentially revealing its significance in various physiological and pathological conditions.
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Structure-activity relationships: More detailed studies on how the specific structure of Val-Gly influences its biological activity compared to other dipeptides.
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Therapeutic applications: Exploration of potential pharmaceutical applications of Val-Gly or synthetic derivatives based on its structure.
Methodological Advances
Advances in analytical methods for detecting and quantifying Val-Gly in biological samples could enhance our understanding of its physiological roles. Modern mass spectrometry techniques, combined with improved separation methods, offer increasing sensitivity for peptide analysis in complex biological matrices .
Additionally, new synthetic approaches for creating Val-Gly and its derivatives, such as those involving microwave irradiation demonstrated for other peptides, may provide more efficient routes to producing research materials .
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